1-(Aminomethyl)-4-bromonaphthalene

Vue d'ensemble

Description

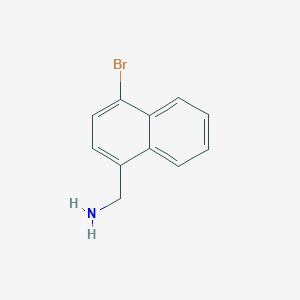

1-(Aminomethyl)-4-bromonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom at the fourth position and an aminomethyl group at the first position on the naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-bromonaphthalene typically involves the bromination of naphthalene followed by the introduction of the aminomethyl group. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene. Subsequently, the aminomethyl group can be introduced via a nucleophilic substitution reaction using formaldehyde and ammonia under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Aminomethyl)-4-bromonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted naphthalenes.

- Oxidation reactions produce imines or nitriles.

- Reduction reactions result in primary or secondary amines.

Applications De Recherche Scientifique

1-(Aminomethyl)-4-bromonaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mécanisme D'action

The mechanism by which 1-(Aminomethyl)-4-bromonaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through its aminomethyl group, which can form hydrogen bonds or ionic interactions with biomolecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

1-(Aminomethyl)-4-chloronaphthalene: Similar structure but with a chlorine atom instead of bromine.

1-(Aminomethyl)-4-fluoronaphthalene: Contains a fluorine atom, offering different reactivity and properties.

1-(Aminomethyl)-4-iodonaphthalene: Features an iodine atom, which can affect its chemical behavior and applications.

Uniqueness: 1-(Aminomethyl)-4-bromonaphthalene is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its halogenated analogs.

Activité Biologique

1-(Aminomethyl)-4-bromonaphthalene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C_{11}H_{10}BrN

- Molecular Weight : 235.11 g/mol

The presence of the bromine atom and the amine functional group are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.

- Anticancer Potential : Preliminary investigations suggest cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been investigated for its interactions with specific enzymes, which may play a role in its biological effects.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. It is believed to function through:

- Enzyme Inhibition : The amine group may facilitate binding to active sites on enzymes, altering their activity.

- Cell Membrane Interaction : The lipophilic nature of the naphthalene ring allows for interaction with cell membranes, potentially affecting membrane integrity and function.

Antimicrobial Activity

A study conducted by demonstrated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In a recent investigation published in , the compound was tested against human leukemia HL-60 cells. The results indicated that it induced apoptosis at concentrations above 50 µM, with a notable increase in caspase-3 activity, suggesting a mechanism involving programmed cell death.

| Concentration (µM) | % Cell Viability | Caspase-3 Activity (fold increase) |

|---|---|---|

| 0 | 100 | 1 |

| 25 | 85 | 1.5 |

| 50 | 60 | 3 |

| 100 | 30 | 5 |

Propriétés

IUPAC Name |

(4-bromonaphthalen-1-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFKFFYEQAYJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301932 | |

| Record name | 4-Bromo-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578029-11-5 | |

| Record name | 4-Bromo-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578029-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.